molecular formula C8H9BrClNO2 B13041638 (S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

(S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Cat. No.: B13041638
M. Wt: 266.52 g/mol
InChI Key: ZLGMUDZTEIIRJB-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a bromine atom on the phenyl ring and an amino group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-bromophenyl)acetic acid hydrochloride typically involves the bromination of acetophenone derivatives followed by amination and resolution of the chiral center. One common method includes the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte . The resulting α-bromo acetophenone is then subjected to amination to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-bromophenyl)acetic acid hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylacetic Acid: Lacks the amino group and is used in different synthetic applications.

    2-Amino-2-phenylacetic Acid: Similar structure but without the bromine atom, leading to different reactivity and applications.

    2-Amino-2-(4-bromophenyl)acetic Acid: Positional isomer with the bromine atom at the para position, affecting its chemical properties and reactivity.

Uniqueness

(S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride is unique due to the combination of the chiral center, the bromine atom on the phenyl ring, and the amino group. This unique structure imparts specific reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1

InChI Key

ZLGMUDZTEIIRJB-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)N.Cl

Origin of Product

United States

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